4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Description
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a cyclohexanamine derivative featuring a trifluoromethyl (-CF₃) group at the 1-position and two methyl (-CH₃) groups at the 4,4-positions of the cyclohexane ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₉H₁₇ClF₃N, with a calculated molecular weight of 231.70 g/mol .
Properties
IUPAC Name |
4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-7(2)3-5-8(13,6-4-7)9(10,11)12;/h3-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRMFQHALGAMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(F)(F)F)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Formation of Cyclohexanone Derivative: The cyclohexanone is subjected to a Friedel-Crafts alkylation reaction with methyl groups to form 4,4-dimethylcyclohexanone.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Amination Reaction: The resulting compound undergoes an amination reaction to introduce the amine group, forming 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, amides.
Scientific Research Applications
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The compound is compared to analogs with modifications to the cyclohexane ring, substituent groups, or halogenation patterns. Key examples include:
1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride (QJ-1291)
- Molecular Formula : C₇H₁₃ClF₃N
- Molecular Weight : 201.64 g/mol
- Key Differences : Lacks the 4,4-dimethyl groups, reducing steric hindrance and lipophilicity. This may enhance reactivity in nucleophilic substitution reactions compared to the dimethylated variant .
4,4-Difluorocyclohexylamine Hydrochloride
- Molecular Formula : C₆H₁₀ClF₂N
- Molecular Weight : 169.60 g/mol
- Key Differences : Replaces methyl groups with fluorine atoms at the 4,4-positions. Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to methyl groups. This compound is more suited for applications requiring enhanced solubility in aqueous media .
trans-4-Methylcyclohexylamine Hydrochloride
Physicochemical Properties
| Property | 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine HCl | 1-(Trifluoromethyl)cyclohexan-1-amine HCl | 4,4-Difluorocyclohexylamine HCl | trans-4-Methylcyclohexylamine HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 231.70 | 201.64 | 169.60 | 149.66 |
| Lipophilicity (LogP) | High (due to -CF₃ and -CH₃) | Moderate | Low | Low |
| Steric Hindrance | High (4,4-dimethyl groups) | Low | Moderate | Low |
| Basicity (pKa) | Reduced (electron-withdrawing -CF₃) | Slightly higher | Higher | Highest |
- Lipophilicity : The 4,4-dimethyl and -CF₃ groups in the target compound significantly increase LogP, favoring membrane permeability in drug delivery applications .
- Basicity: The -CF₃ group lowers the amine’s basicity compared to non-fluorinated analogs, affecting protonation and ionic interactions .
Biological Activity
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride, with the CAS number 2460749-46-4, is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure
The molecular formula of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride is C9H16F3N·HCl. The compound features a cyclohexane ring substituted with dimethyl and trifluoromethyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride |
| CAS Number | 2460749-46-4 |
| Molecular Weight | 203.68 g/mol |
| Physical Form | Powder |
| Purity | ≥95% |
Pharmacological Profile
Research indicates that 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride exhibits various pharmacological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in alleviating symptoms of depression, possibly through serotonin reuptake inhibition.
- Anti-inflammatory Properties : Some derivatives of cyclohexanamines have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases.
Study 1: Antidepressant Activity
A study conducted on rodents evaluated the antidepressant effects of the compound. The results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test (FST). The compound was found to enhance serotonergic activity in the brain.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of similar compounds. It was found that administration of the compound prior to inducing oxidative stress resulted in decreased neuronal cell death and improved cognitive function in treated animals.
The exact mechanism of action for 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride remains under investigation. However, it is hypothesized that its structural features allow it to interact with various receptors involved in neurotransmission and inflammation:
- Serotonin Receptors : Potential modulation of serotonin receptors may contribute to its antidepressant effects.
- Inflammatory Pathways : The trifluoromethyl group might enhance the compound's ability to inhibit pro-inflammatory cytokines.
Toxicology and Safety
While preliminary studies have shown promising biological activities, it is crucial to evaluate the safety profile of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride. Toxicological assessments indicate that high doses can lead to adverse effects such as:
- Gastrointestinal disturbances
- Central nervous system effects (e.g., sedation)
Safety data sheets recommend handling with care due to potential irritative properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step protocols, including (1) introduction of the trifluoromethyl group via halogen-exchange reactions (e.g., using trifluoromethyl iodide or copper-mediated methods) and (2) amine salt formation with HCl. For cyclohexanamine derivatives, continuous flow reactors and automated systems are employed to enhance yield (>80%) and reduce side products . Key reagents include sodium azide for azidation and lithium aluminum hydride for selective reductions. Reaction optimization should prioritize inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to minimize decomposition.
Q. How does the trifluoromethyl group influence the compound’s solubility and stability?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5–3.0) and metabolic stability while reducing basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs). The hydrochloride salt improves aqueous solubility (≥50 mg/mL in H₂O) by forming ion-dipole interactions. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, but photodegradation risks require UV-protected storage .
Q. Which analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with 0.1% TFA in H₂O/ACN (gradient elution) for baseline separation of impurities (<0.1% detection limit).
- NMR (¹H/¹⁹F): Confirm structural integrity; trifluoromethyl protons appear as singlets (δ 3.8–4.2 ppm), while amine protons resonate at δ 1.5–2.5 ppm.
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]⁺ m/z ≈ 242.1) and isotopic patterns consistent with Cl and F .
Advanced Research Questions
Q. What computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and 6-311++G(d,p) basis sets accurately model the trifluoromethyl group’s electron-withdrawing effects. Exact-exchange inclusion (25–28%) improves thermochemical accuracy (average deviation <3 kcal/mol for bond dissociation energies). Solvent effects (PCM model for H₂O/DMSO) refine dipole moment predictions (~5.2 D) .
Q. How to resolve contradictions in reported biological activities (e.g., NMDA receptor affinity vs. lack of in vivo effects)?
- Methodological Answer :
- Assay Variability : Compare radioligand binding (³H-MK-801 displacement) under standardized pH (7.4) and temperature (25°C).
- Metabolic Stability : Use liver microsomes (human/rat) to assess first-pass metabolism; correlate with pharmacokinetic studies (Cmax, T½).
- Species-Specificity : Test receptor isoforms (e.g., GluN2B vs. GluN2A subunits) via transfected HEK293 cells. Contradictions often arise from differential protein expression or metabolite interference .
Design an experiment to study its interaction with NMDA receptors.
- Methodological Answer :
- Step 1 : Radioligand competition assays using ³H-TCP in cortical membranes (IC₅₀ determination).
- Step 2 : Electrophysiology (patch-clamp) on hippocampal slices to measure IC₅₀ for NMDA-induced currents.
- Step 3 : Molecular docking (AutoDock Vina) to map binding poses in the GluN1-GluN2B cleft. Validate via mutagenesis (e.g., GluN1-Trp607Ala) .
Q. What mechanistic insights explain its metabolic pathways in hepatic models?
- Methodological Answer : Incubate with human liver microsomes + NADPH. Major Phase I metabolites include:
- N-Demethylation (CYP3A4-mediated; m/z 228.1).
- Oxidation of cyclohexane to cyclohexanol (CYP2D6; m/z 258.1).
- Fluorine retention confirmed via ¹⁹F NMR. Use LC-MS/MS with MRM transitions for quantification .
Data Contradiction Analysis
Q. Why do computational predictions of logP conflict with experimental values?
- Methodological Answer : Differences arise from (1) solvent-accessible surface area (SASA) approximations in DFT vs. experimental shake-flask methods and (2) ionization state neglect (e.g., protonated amine in HCl salt). Recalculate logP using COSMO-RS with explicit protonation for alignment (error <0.5 units) .
Q. How to address discrepancies in reported cytotoxicity (IC₅₀) across cell lines?
- Methodological Answer : Standardize protocols:
- Cell Viability : Use ATP-based assays (e.g., CellTiter-Glo) over MTT to avoid formazan precipitation artifacts.
- Culture Conditions : Control for serum protein binding (e.g., 10% FBS vs. serum-free).
- Batch Effects : Source cells from authenticated repositories (ATCC) to minimize genetic drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
